

Gold's Reagent: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Gold's Reagent

Cat. No.: B1278790

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ABSTRACT

This technical guide provides an in-depth overview of **Gold's Reagent**, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride. Despite its name, this versatile organic salt contains no gold and serves as a powerful formylating and aminomethylenating agent in organic synthesis. This document details its chemical structure, physical and spectroscopic properties, and provides comprehensive experimental protocols for its synthesis and key applications. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

INTRODUCTION

Gold's Reagent is a stable, crystalline iminium salt that has found significant utility in organic chemistry as a precursor for the introduction of formyl and dimethylaminomethylene groups.^[1] It offers a convenient and efficient alternative to other formylating agents, such as dimethylformamide dimethyl acetal (DMF-DMA), and is particularly valuable in the synthesis of β -dimethylaminomethylene compounds, amidines, and aldehydes.^[1] This guide aims to be a comprehensive resource, consolidating critical technical information for the effective use of **Gold's Reagent** in a laboratory setting.

CHEMICAL STRUCTURE AND IDENTIFICATION

Gold's Reagent is an azavinamidium salt with a delocalized positive charge across the nitrogen and carbon backbone.

Caption: Chemical structure of **Gold's Reagent**.

Table 1: Chemical Identifiers

Identifier	Value
Systematic Name	[3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride
IUPAC Name	(dimethylaminomethylideneamino)methylidene-dimethylazanium;chloride
CAS Number	20353-93-9
Molecular Formula	C ₆ H ₁₄ ClN ₃
Linear Formula	[(CH ₃) ₂ NCH=NCH=N(CH ₃) ₂]Cl
SMILES	CN(C)C=NC=--INVALID-LINK--C.[Cl-]
InChI Key	DEIBXAPEZDJDRC-UHFFFAOYSA-M

PHYSICOCHEMICAL AND SPECTROSCOPIC DATA

Table 2: Physical Properties

Property	Value
Molecular Weight	163.65 g/mol
Appearance	Light orange to yellow powder or crystals
Melting Point	100-102 °C
Solubility	Soluble in water, methanol, and DMF. Limited solubility in less polar organic solvents like diethyl ether and hydrocarbons.

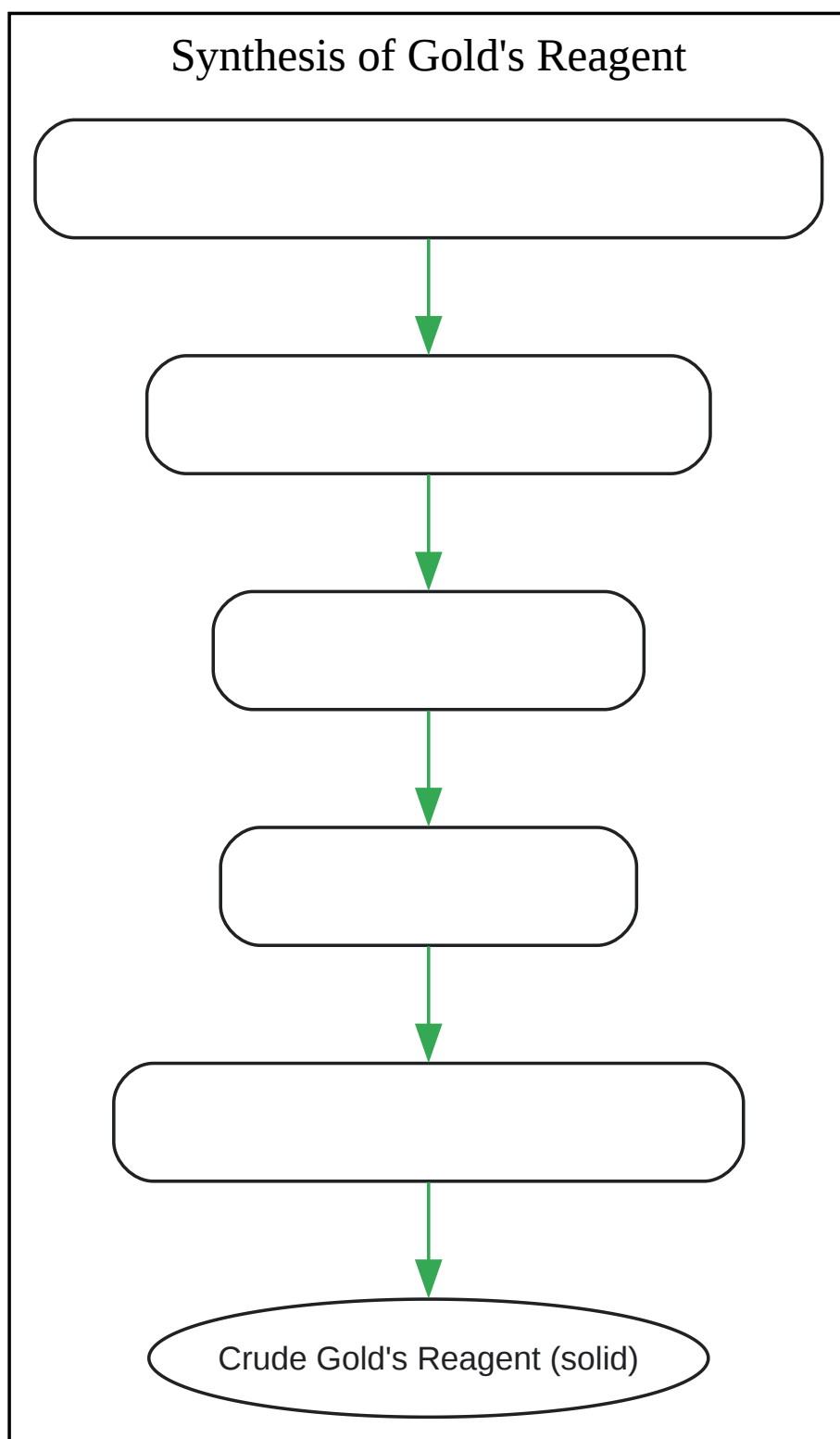
Table 3: Spectroscopic Data

Technique	Data and Peak Assignments
^1H NMR (CDCl_3)	δ 3.27 (s, 6H, N-CH ₃), 3.43 (s, 6H, N-CH ₃), 9.57 (s, 2H, -CH=N)
^{13}C NMR (CDCl_3)	Estimated: δ ~40-50 (N-CH ₃), ~160-170 (-CH=N)
IR (KBr, cm^{-1})	~1610 (C=N stretch)
Mass Spec (ESI-MS)	m/z (cation): 128.12 [M-Cl] ⁺

EXPERIMENTAL PROTOCOLS

Synthesis of Gold's Reagent

This protocol is adapted from Organic Syntheses.



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Caption: Workflow for the synthesis of **Gold's Reagent**.

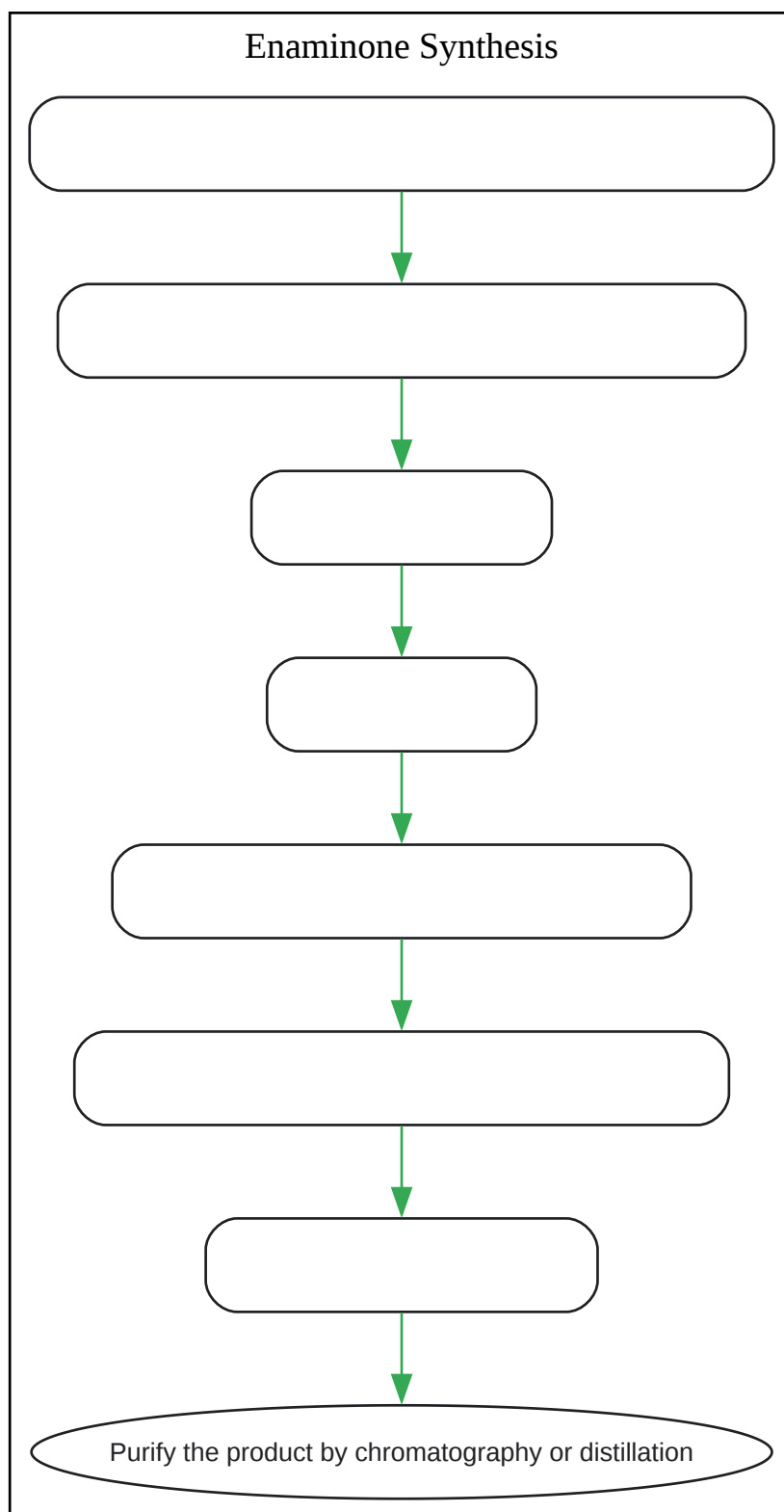
Materials:

- Cyanuric chloride
- N,N-Dimethylformamide (DMF)
- 1,4-Dioxane
- Round-bottom flask with a reflux condenser and mechanical stirrer

Procedure:

- In a well-ventilated fume hood, charge a 1-L, one-necked, round-bottom flask equipped with a Claisen adapter, mechanical stirrer, and reflux condenser with cyanuric chloride (73.8 g, 0.4 mol), N,N-dimethylformamide (175.4 g, 2.4 mol), and 1,4-dioxane (100 mL).
- Stir the resulting solution and heat to approximately 85°C for 2-3 hours. A significant evolution of carbon dioxide will be observed.
- After the heating period, cool the reaction mixture to room temperature.
- Connect the flask to a rotary evaporator and remove the solvent under reduced pressure to yield the crude **Gold's Reagent** as a solid. The product can be used in subsequent steps without further purification.

Reaction with Active Methylene Compounds: Synthesis of Enaminones



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Caption: General workflow for the synthesis of enaminones.

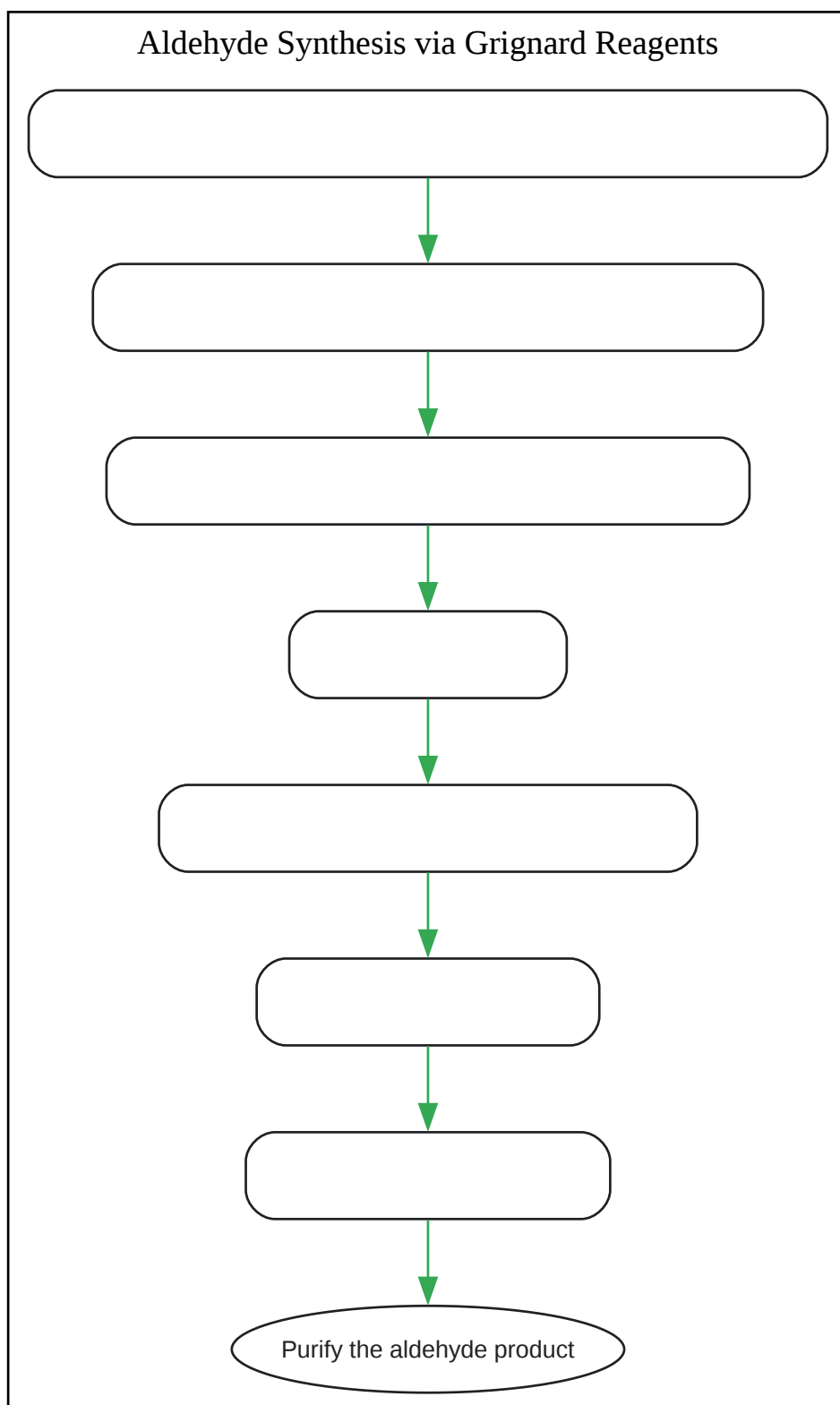
Materials:

- Ketone (e.g., cyclohexanone)
- Strong base (e.g., sodium hydride or lithium diisopropylamide)
- **Gold's Reagent**
- Anhydrous solvent (e.g., tetrahydrofuran)
- Aqueous ammonium chloride solution

Procedure:

- To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran at 0 °C, add a solution of the ketone (1.0 equivalent) in anhydrous tetrahydrofuran dropwise.
- Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete enolate formation.
- Cool the reaction mixture back to 0 °C and add **Gold's Reagent** (1.1 equivalents) in one portion.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with diethyl ether or ethyl acetate.
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or distillation.

Formylation of Grignard Reagents: Synthesis of Aldehydes



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Caption: General workflow for the formylation of Grignard reagents.

Materials:

- Aryl or alkyl halide
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran
- **Gold's Reagent**
- Aqueous acid (e.g., HCl)

Procedure:

- Prepare the Grignard reagent in a flame-dried, three-necked flask under an inert atmosphere by adding a solution of the aryl or alkyl halide in anhydrous diethyl ether to magnesium turnings.
- Cool the freshly prepared Grignard reagent solution to -78 °C in a dry ice/acetone bath.
- In a separate flask, prepare a solution of **Gold's Reagent** (1.0 equivalent) in anhydrous tetrahydrofuran.
- Add the solution of **Gold's Reagent** dropwise to the cold Grignard reagent solution with vigorous stirring.
- After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.
- Allow the reaction to slowly warm to room temperature.
- Hydrolyze the reaction mixture by carefully adding a dilute aqueous solution of hydrochloric acid.
- Separate the organic layer and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude aldehyde by distillation or column chromatography.

CONCLUSION

Gold's Reagent is a readily accessible and highly effective reagent for the introduction of one-carbon units in organic synthesis. Its stability, ease of handling, and high reactivity make it a valuable tool for the preparation of a variety of important organic intermediates. The protocols and data presented in this guide are intended to provide researchers with the necessary information to confidently and successfully employ **Gold's Reagent** in their synthetic endeavors.

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References

- 1. rsc.org [rsc.org]
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